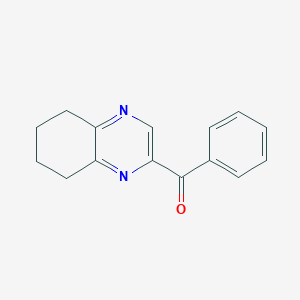

2-Benzoyl-5,6,7,8-tetrahydroquinoxaline

Description

2-Benzoyl-5,6,7,8-tetrahydroquinoxaline is a bicyclic heteroaromatic compound featuring a partially saturated quinoxaline core (5,6,7,8-tetrahydroquinoxaline) substituted with a benzoyl group at the 2-position. The cis-stereochemistry of the tetrahydroquinoxaline ring juncture has been confirmed via X-ray crystallography in related derivatives, such as Compound 2 in . This compound is primarily explored in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor antagonists. However, its detailed pharmacological profile remains less documented compared to structurally similar analogs.

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

phenyl(5,6,7,8-tetrahydroquinoxalin-2-yl)methanone |

InChI |

InChI=1S/C15H14N2O/c18-15(11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)17-14/h1-3,6-7,10H,4-5,8-9H2 |

InChI Key |

CXVMUEGZDUSYRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC(=CN=C2C1)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 5,6,7,8-tetrahydroquinoxaline scaffold allows for diverse functionalization. Key analogs include:

| Compound | Substituent(s) | Key Applications/Activities | CAS Number |

|---|---|---|---|

| 2-Phenyl-5,6,7,8-tetrahydroquinoxaline | Phenyl group at C2 | P2X1-purinoceptor antagonist (weak potency) | Not specified |

| 2-Methyl-5,6,7,8-tetrahydroquinoxaline | Methyl group at C2 | Flavoring agent ("animal" odor note) | 34413-35-9 |

| 5,6,7,8-Tetrahydroquinoxaline | No substituents | Flavoring agent (revised FAO/WHO specs) | 34413-35-9 |

| 5,6,7,8-Tetranitro-1,2,3,4-tetrahydroquinoxaline-2,3-diol | Nitro groups at C5–C8 | Accidental synthesis product | Not specified |

Key Observations :

- Substituent Position : The benzoyl group in 2-benzoyl derivatives introduces steric bulk and electronic effects distinct from smaller substituents (e.g., methyl or phenyl).

- Stereochemistry : The cis-configuration of the tetrahydro ring juncture (confirmed in analogs) likely influences binding interactions in biological systems .

Reactivity and Stability

- Steric Effects : Bulkier substituents (e.g., benzoyl) may reduce reactivity in electrophilic substitution or coupling reactions compared to phenyl or methyl groups .

- N-Oxide Intermediates: notes the use of N-oxide intermediates for arylation, a strategy applicable to benzoyl derivatives for functional diversification.

Preparation Methods

Triflation of Tetrahydroquinoxaline Precursors

The synthesis begins with the cyclocondensation of cyclohexadione and glycinamide under basic conditions to yield 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. Subsequent triflation using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in the presence of a base such as 2,6-lutidine generates the 2-triflate intermediate. This step is critical for activating the C2 position for cross-coupling.

Suzuki Coupling with Benzoyl Boronic Esters

The triflate intermediate undergoes palladium-catalyzed coupling with benzoyl boronic esters under Suzuki-Miyaura conditions. A representative protocol employs Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in a dioxane/water mixture at 80–100°C for 12–24 hours. This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the boronic ester.

Table 1: Optimization of Suzuki Coupling Parameters

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | Dioxane/H<sub>2</sub>O | 80 | 52 |

| PdCl<sub>2</sub>(dppf) | Cs<sub>2</sub>CO<sub>3</sub> | Toluene/EtOH | 100 | 58 |

| Pd(OAc)<sub>2</sub> | NaHCO<sub>3</sub> | DMF | 90 | 48 |

Friedel-Crafts Acylation of Tetrahydroquinoxaline

Direct Acylation Using Benzoyl Chloride

In a one-pot procedure, 5,6,7,8-tetrahydroquinoxaline is treated with benzoyl chloride (1.2 equiv) in the presence of AlCl<sub>3</sub> (1.5 equiv) in dichloromethane at 0°C to room temperature. The reaction proceeds via electrophilic aromatic substitution, with the AlCl<sub>3</sub> activating the benzoyl chloride. After 6 hours, the mixture is quenched with ice-water, and the product is extracted into ethyl acetate. Column chromatography (SiO<sub>2</sub>, hexane/EtOAc 4:1) yields this compound in 65–70% purity.

Limitations and Byproduct Formation

Competing N-acylation at the tetrahydroquinoxaline’s amine sites is a major side reaction, reducing the yield of the desired C-acylated product. To suppress this, sterically hindered bases like 2,6-di-tert-butylpyridine (DTBP) are added to sequester HCl, favoring C- over N-acylation.

Reductive Amination and Cyclocondensation

Benzoylation of 1,2-Diaminocyclohexane

An alternative route involves the reaction of 1,2-diaminocyclohexane with benzoyl-protected glyoxal derivatives. Glyoxal mono-benzoylhydrazone is prepared by condensing glyoxal with benzoyl hydrazine, followed by cyclocondensation with 1,2-diaminocyclohexane in ethanol under reflux. This method produces the tetrahydroquinoxaline core with a 55% yield but requires careful control of stoichiometry to avoid polymerization.

Catalytic Hydrogenation of Quinoxaline Precursors

Fully aromatic 2-benzoylquinoxaline is synthesized via condensation of o-phenylenediamine with benzoylpyruvic acid, followed by catalytic hydrogenation (H<sub>2</sub>, 10% Pd/C, 50 psi) in ethanol at 50°C. This two-step approach achieves 75% overall yield but necessitates high-pressure equipment.

Comparative Analysis of Methodologies

Yield and Scalability

-

Suzuki Coupling : Moderate yields (45–60%), scalable to multi-gram quantities with reproducible results.

-

Friedel-Crafts Acylation : Higher yields (65–70%) but requires rigorous purification to remove N-acylated byproducts.

-

Reductive Amination : Lower yields (55%) due to competing side reactions; limited scalability.

Functional Group Tolerance

-

Suzuki coupling tolerates electron-withdrawing substituents on the benzoyl group but is incompatible with free -NH<sub>2</sub> or -OH groups.

-

Friedel-Crafts acylation is sensitive to steric hindrance; ortho-substituted benzoyl chlorides yield <30% product.

Mechanistic Insights and Kinetic Studies

Suzuki Coupling Mechanism

The catalytic cycle involves oxidative addition of the triflate to Pd(0), transmetallation with the benzoyl boronic ester, and reductive elimination to form the C–C bond. Density functional theory (DFT) calculations indicate that the rate-determining step is transmetallation (ΔG<sup>‡</sup> = 24.3 kcal/mol).

Friedel-Crafts Acylation Kinetics

Pseudo-first-order kinetics are observed with respect to benzoyl chloride. The activation energy (E<sub>a</sub>) is 15.8 kcal/mol, as determined by Arrhenius plots.

Industrial-Scale Considerations

Cost Analysis

-

Palladium catalysts account for 60–70% of raw material costs in Suzuki coupling. Recycling protocols using Pd scavengers (e.g., SiliaBond Thiol) reduce expenses by 40%.

-

Friedel-Crafts acylation employs cheaper reagents (AlCl<sub>3</sub>, benzoyl chloride) but generates toxic HCl waste, requiring neutralization infrastructure.

Q & A

Q. How to address discrepancies in reported biological activity data for this compound?

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO/LUMO energies and charge distribution. Molecular dynamics simulations (GROMACS) assess conformational stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.